5-Benzoyl-2-benzimidazolinone

描述

Synthesis Analysis

The synthesis of benzimidazolones, including 5-Benzoyl-2-benzimidazolinone, can be achieved through an oxidant-free protocol for electrochemical in situ generation of isocyanates . This strategy provides expedient access to benzimidazolones and eliminates the need for exogenous oxidants .Molecular Structure Analysis

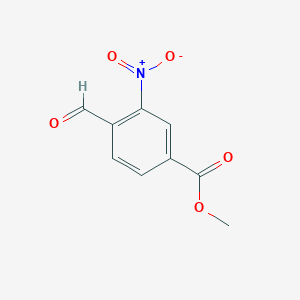

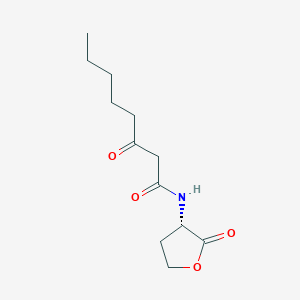

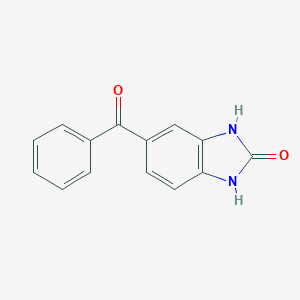

The molecular formula of 5-Benzoyl-2-benzimidazolinone is C14H10N2O2 . It has a molecular weight of 238.24 g/mol .Chemical Reactions Analysis

The key intermediates for several organic transformations towards the synthesis of diverse pharmaceutical targets, including 5-Benzoyl-2-benzimidazolinone, are isocyanates . The development of an oxidant-free protocol for electrochemical in situ generation of isocyanates has been reported .Physical And Chemical Properties Analysis

The molecular weight of 5-Benzoyl-2-benzimidazolinone is 238.24 g/mol . It has a molecular formula of C14H10N2O2 .科学研究应用

Anticancer Activity

5-Benzoyl-2-benzimidazolinone derivatives have been investigated for their anticancer properties, showing remarkable activity against cancer cell lines. For instance, 2-anthryl substituted benzimidazole derivatives exhibited significant anticancer activity through DNA interaction, cleavage, and cellular uptake mechanisms, demonstrating potential as chemotherapeutic agents (Sontakke et al., 2015). Another study highlighted the synthesis and characterization of novel benzimidazole derivatives, revealing their apoptotic effects and cell cycle arrest capabilities in breast cancer cells, indicating a promising strategy for cancer treatment (Atmaca et al., 2020).

Antimicrobial and Antifungal Activities

Benzimidazole derivatives have also shown significant antimicrobial and antifungal activities. A study synthesizing benzimidazole derivatives with different amino acids and sulfamoyl or pyrrole analogues demonstrated substantial effectiveness against various microbial strains, highlighting their potential as antimicrobial agents (El-Meguid, 2014). Another research effort focused on benzimidazole bearing 2-pyridone derivatives, revealing significant antibacterial activity and suggesting these compounds as promising candidates for therapeutic applications (Desai et al., 2014).

Potential Therapeutic Applications in Chronic Diseases

Beyond antimicrobial and anticancer activities, 5-Benzoyl-2-benzimidazolinone derivatives have been explored for their therapeutic potential in chronic diseases. For cystic fibrosis and chronic obstructive pulmonary disease (COPD), benzimidazolone activators of chloride secretion have been studied, offering insights into the treatment of mucus-congested airways (Singh et al., 2001). Additionally, benzimidazolones have been identified as selective peroxisome proliferator-activated receptor γ (PPARγ) modulators, presenting a novel approach for managing type II diabetes mellitus with improved safety profiles (Liu et al., 2011).

未来方向

The future directions of research on 5-Benzoyl-2-benzimidazolinone could include further exploration of its potential therapeutic applications in chronic diseases, as well as its potential as an inhibitor of certain enzymes. Additionally, the development of more efficient synthesis methods could also be a focus .

属性

IUPAC Name |

5-benzoyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBCTWDCEBWLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175756 | |

| Record name | 5-Benzoyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzoyl-2-benzimidazolinone | |

CAS RN |

21472-33-3 | |

| Record name | 5-Benzoyl-2-benzimidazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021472333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BENZOYL-2-BENZIMIDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L08710V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)

![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)